molecular formula C26H20N2O7 B4044134 2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Cat. No.: B4044134
M. Wt: 472.4 g/mol
InChI Key: WKWYOTTXSPJOII-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate is a useful research compound. Its molecular formula is C26H20N2O7 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 472.12705098 g/mol and the complexity rating of the compound is 862. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Formation and Rearomatization of Adducts

Nitration of 3,4-dimethylacetophenone and 3,4-dimethylbenzophenone leads to the formation of cis-and trans-2-acetyl-4,5-dimethyl-4-nitro-1,4-dihydrophenyl acetate, among other products. This process illustrates the capability of such compounds to undergo rearomatization under specific conditions, resulting in the formation of 2-acetyl- and 2-benzoyl-4,5-dimethylphenyl acetate. The study also discusses the role of mildly and strongly acidic conditions in the elimination processes and shifts of the nitro group, highlighting the intricate mechanisms involved in the transformation of these compounds (Fischer, Greig, & Röderer, 1975).

Interplay of Conformational and Chemical Transformations

Research on the photooxidation of aromatic azides has shed light on the complex interplay between conformational and chemical transformations. The study of nitroso oxides, which are reaction intermediates, reveals the existence of multiple conformers that exhibit varied spectral properties and reactivities. This complexity underscores the potential for these compounds to undergo diverse irreversible transformations, leading to stable products with unique properties (Chainikova et al., 2017).

Oxidation and Claisen Condensation Products

The oxidation of 3-nitro-o-xylene with chromyl acetate demonstrates another facet of the chemical versatility of these compounds. The study reveals how specific groups within the molecule are targeted during oxidation, leading to the formation of significant compounds like 2-methyl-3-nitrobenzylidene diacetate. This process, coupled with Claisen condensation reactions, exemplifies the potential for synthesizing and manipulating complex molecules for further scientific research (Askam & Keeks, 1969).

Synthesis and Chemistry of Heteroindoxyl

Explorations into the synthesis and chemical behavior of heteroindoxyl compounds like 4,5-dihydrothieno[3,2-b]pyrrol-6-one demonstrate the intricate reactions and potential applications of these compounds in creating novel molecules with unique properties. The study highlights methods such as flash vacuum pyrolysis and various chemical reactions that facilitate the formation of these complex structures, offering insights into their potential applications in materials science and medicinal chemistry (Gaywood & McNab, 2009).

Properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl] 2-(4-nitro-1,3-dioxoisoindol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N2O7/c1-15-11-12-18(13-16(15)2)23(30)24(17-7-4-3-5-8-17)35-21(29)14-27-25(31)19-9-6-10-20(28(33)34)22(19)26(27)32/h3-13,24H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWYOTTXSPJOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C(C2=CC=CC=C2)OC(=O)CN3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 2
Reactant of Route 2
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 3
Reactant of Route 3
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 4
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 5
Reactant of Route 5
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Reactant of Route 6
Reactant of Route 6
2-(3,4-dimethylphenyl)-2-oxo-1-phenylethyl (4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.